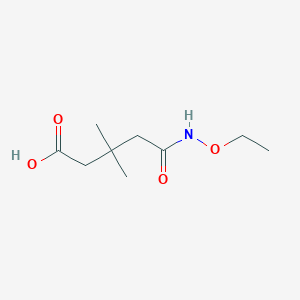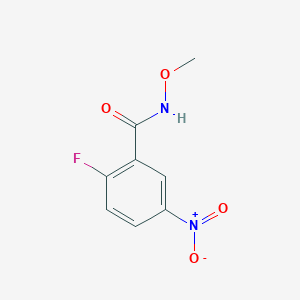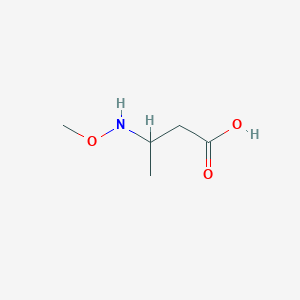
3-(Methoxyamino)-butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxyamino)-butanoic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of butanoic acid, where a methoxyamino group is attached to the third carbon atom of the butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxyamino)-butanoic acid typically involves the reaction of butanoic acid derivatives with methoxyamine. One common method is the esterification of butanoic acid followed by the introduction of the methoxyamino group through nucleophilic substitution. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by controlled nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-(Methoxyamino)-butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyamino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the methoxyamino group to primary amines.
Substitution: The methoxyamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Primary amines.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
3-(Methoxyamino)-butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(Methoxyamino)-butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may participate in covalent modification of proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
3-(Methoxymethoxy)butanoic acid: Similar in structure but with a methoxymethoxy group instead of a methoxyamino group.
3-(Methylamino)butanoic acid: Contains a methylamino group instead of a methoxyamino group.
Uniqueness
3-(Methoxyamino)-butanoic acid is unique due to the presence of the methoxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxyamino group can participate in specific interactions and reactions that are not possible with other functional groups, making it a valuable compound in various research applications.
特性
IUPAC Name |
3-(methoxyamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4(6-9-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDLQVOYSURDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
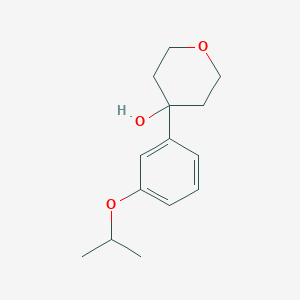
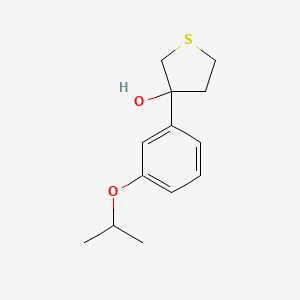
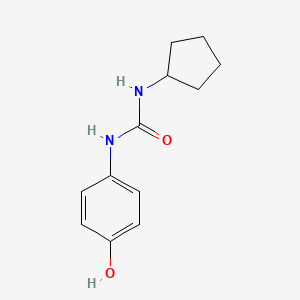
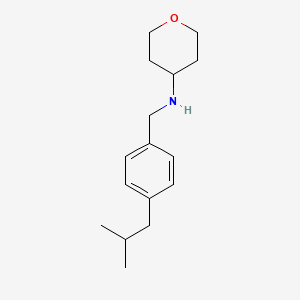
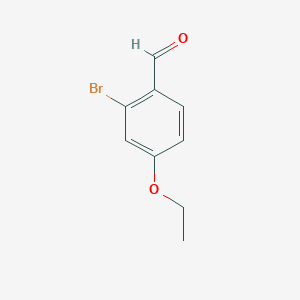
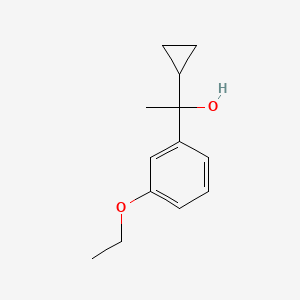
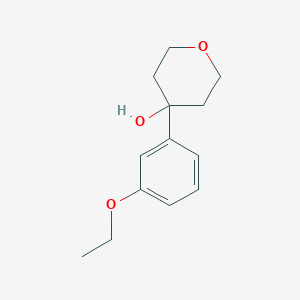
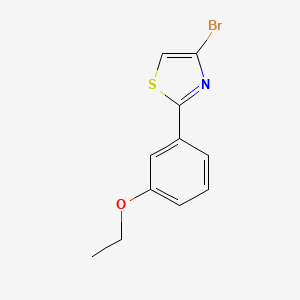

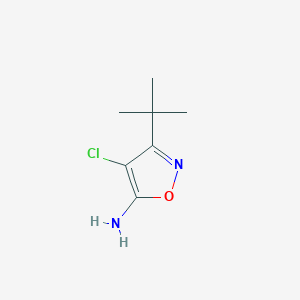
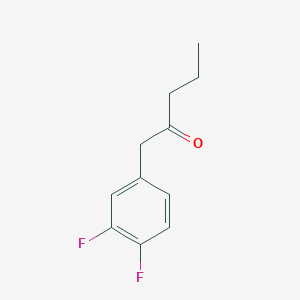
![tert-Butyl 3-[(propylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938825.png)
